![molecular formula C14H17N3O2S B5851989 isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 5528-06-3](/img/structure/B5851989.png)
isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate, commonly known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITC is a carbamate derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. In
作用機序
The mechanism of action of ITC is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential molecules in microorganisms. ITC has been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger, by targeting their cell wall synthesis. It has also been shown to inhibit the growth of several bacteria, including Escherichia coli and Staphylococcus aureus, by targeting their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
ITC has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
ITC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in several cell lines, making it a safe candidate for in vitro experiments. However, ITC has several limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on ITC. One potential direction is the development of new drugs based on ITC's antifungal, antibacterial, and antiviral properties. Another direction is the exploration of ITC's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of ITC and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, ITC is a promising compound with potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have antifungal, antibacterial, and antiviral properties. Its mechanism of action is not fully understood, but it has several biochemical and physiological effects that make it a promising candidate for the development of new drugs. While ITC has several advantages for lab experiments, it also has limitations that need to be addressed. Further research is needed to fully understand the potential applications of ITC in scientific research.
合成法
The synthesis of ITC involves the reaction of 4-methylphenyl isothiocyanate with isobutyl carbamate in the presence of a catalyst. The reaction yields ITC as a white crystalline solid with a melting point of 129-131°C. The purity of ITC can be increased by recrystallization from a suitable solvent.
科学的研究の応用
ITC has been extensively used in scientific research due to its potential applications as a bioactive compound. It has been shown to have antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs. ITC has also been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2-methylpropyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-19-14(18)15-13-17-16-12(20-13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXUUPLNOWKAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970602 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
CAS RN |
5528-06-3 |
Source


|
| Record name | 2-Methylpropyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
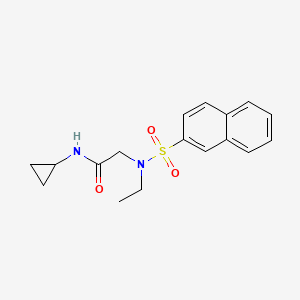
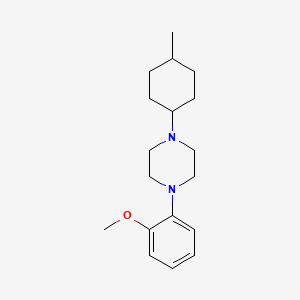

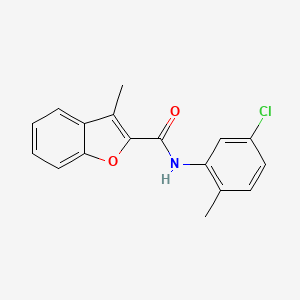
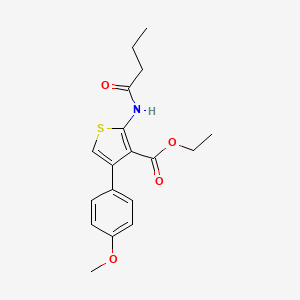
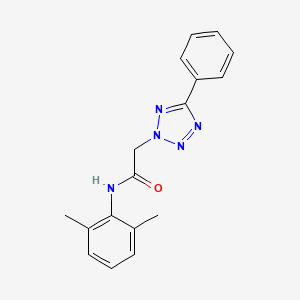


![2-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5852014.png)
